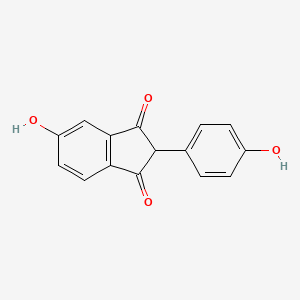
5-Hydroxy-2-(4-hydroxyphenyl)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dihydroxy-2-(4-hydroxy-phenyl)-inden-1-one is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of hydroxyl groups and a phenyl group attached to an indene backbone. This compound has garnered interest due to its potential biological activities and its role as a building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydroxy-2-(4-hydroxy-phenyl)-inden-1-one can be achieved through several methods. One common approach involves the reaction of resveratrol (trans-3,4’,5-trihydroxystilbene) with dimethylformamide and phosphorus oxychloride in acetonitrile under ice-bath conditions
Industrial Production Methods
Industrial production of 3,6-Dihydroxy-2-(4-hydroxy-phenyl)-inden-1-one typically involves scaling up the synthetic routes mentioned above. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dihydroxy-2-(4-hydroxy-phenyl)-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3,6-Dihydroxy-2-(4-hydroxy-phenyl)-inden-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,6-Dihydroxy-2-(4-hydroxy-phenyl)-inden-1-one involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Resveratrol: A structurally related compound with similar antioxidant properties.
Quercetin: Another hydroxylated phenyl compound with anti-inflammatory and anticancer activities.
Curcumin: Known for its antioxidant and anti-inflammatory properties.
Uniqueness
3,6-Dihydroxy-2-(4-hydroxy-phenyl)-inden-1-one is unique due to its indene backbone, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H10O4 |
|---|---|
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
5-hydroxy-2-(4-hydroxyphenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H10O4/c16-9-3-1-8(2-4-9)13-14(18)11-6-5-10(17)7-12(11)15(13)19/h1-7,13,16-17H |
Clave InChI |
QKHHOGHOHPKHGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2C(=O)C3=C(C2=O)C=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



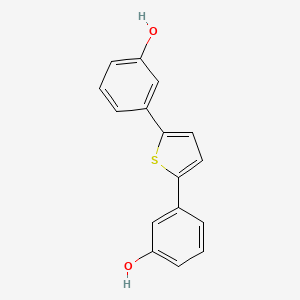

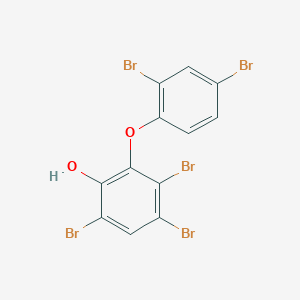

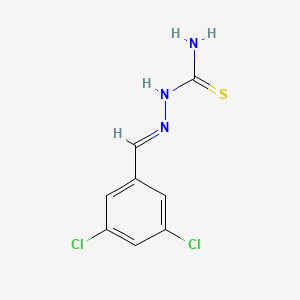
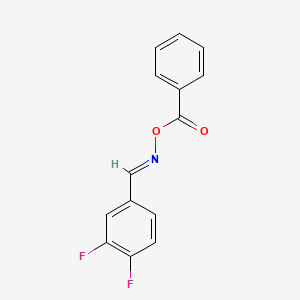
![3,8-dihydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B10842689.png)

![3,4,5,6-Tetrahydrobenzo[c]quinolizin-3-(4aH)-one](/img/structure/B10842694.png)
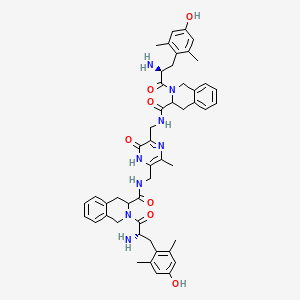
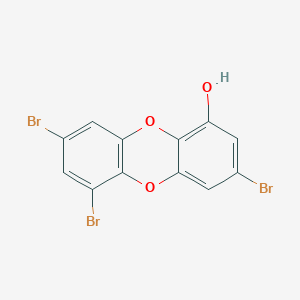
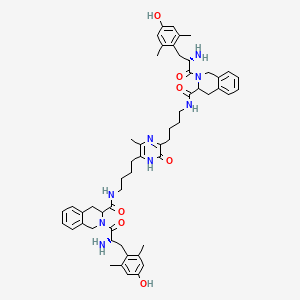

![3-[(2,5-Dimethyl-4-thiazolyl)ethynyl]pyridine](/img/structure/B10842735.png)